Cas no 1624-54-0 (2-{(2-hydroxyphenyl)iminomethyl}phenol)

2-{(2-hydroxyphenyl)iminomethyl}phenol structure
1624-54-0 structure
Nome del prodotto:2-{(2-hydroxyphenyl)iminomethyl}phenol
Numero CAS:1624-54-0
MF:C13H11NO2
MW:213.231943368912
CID:1343752
PubChem ID:74479

2-{(2-hydroxyphenyl)iminomethyl}phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 2-[(E)-[(2-hydroxyphenyl)imino]methyl]-
    • 2-([(2-hydroxyphenyl)imino]methyl) phenol
    • 2-{(2-hydroxyphenyl)iminomethyl}phenol
    • 2-((2-Hydroxybenzylidene)amino)phenol
    • MFCD00020011
    • SCHEMBL348135
    • (E)-2-(2-hydroxybenzylideneamino)phenol
    • Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]-
    • 2-Hydroxy-N-(2-hydroxyphenylmethylene)benzenamine
    • Enamine_001336
    • DTXSID0061953
    • AKOS024319132
    • NS00046862
    • 2-{[(2-hydroxyphenyl)imino]methyl}phenol
    • 2-(Salicylideneamino)phenol
    • 2[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol
    • Salicylidene o-Aminophenol
    • Z56791256
    • DP8LYK5XET
    • MS-7296
    • 2-(Salicylidenamino)phenol
    • N-(2-Hydroxyphenyl)salicylaldimine
    • 2-([(2-Hydroxyphenyl)imino]methyl)phenol #
    • o-Salicylideneaminophenol
    • Phenol, O-(N-(o-hydroxyphenyl)formimidoyl)-
    • NSC-1555
    • NSC404030
    • 2-(((2-Hydroxyphenyl)imino)methyl)phenol
    • Phenol,2'-(methylidynenitrilo)di-
    • NSC 1555
    • (6Z)-6-[[(2-hydroxyphenyl)amino]methylidene]cyclohexa-2,4-dien-1-one
    • CS-0086341
    • 1761-56-4
    • 1624-54-0
    • Phenol, 2,2'-(methylidynenitrilo)di-
    • 2-[(2-hydroxyphenyl)iminomethyl]phenol
    • Phenol, O-[N-(o-hydroxyphenyl)formimidoyl]-
    • o-(o-Hydroxybenzylideneamino)phenol
    • Phenol, 2-(((2-hydroxyphenyl)imino)methyl)-
    • o-Hydroxy-N-salicylideneaniline
    • (6Z)-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
    • NSC1555
    • 2-[(1E)-[(2-hydroxyphenyl)imino]methyl]phenol
    • 2-Hydroxy-N-salicylideneaniline
    • 2-{[(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOL
    • 2-(2-Hydroxybenzylideneamino)phenol
    • o-(Salicylidenimino)phenol
    • A812152
    • AI3-16805
    • NSC 404030
    • HMS1397M16
    • 2-Hydroxyanilinosalicylidene
    • o-(((2-Hydroxyphenyl)imino)methyl)phenol
    • n-salicylidene-2-aminophenol
    • Salicylidene-o-aminophenol
    • 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
    • Salicylal-2-aminophenol
    • o-Cresol, .alpha.-((o-hydroxyphenyl)imino)-
    • 2-Salicylideneaminophenol
    • o-Hydroxy-N-salicylidene aniline
    • Salicylal-o-aminophenol
    • 2,2'-(Methylidynenitrilo)diphenol
    • NSC-404030
    • CHEMBL2064669
    • o-Cresol, .alpha.-[(o-hydroxyphenyl)imino]-
    • EINECS 217-166-7
    • D92246
    • trans-Salicylidene-2-aminophenol
    • 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
    • (E)-2-((2-hydroxybenzylidene)amino)phenol
    • 2-Hydroxy-N-(2-hydroxybenzylidene)aniline
    • 2-{[(2-hydroxyphenyl)imino]methyl}benzenol
    • CHBGIQHEGBKNGA-NTEUORMPSA-N
    • BRN 2212466
    • EN300-16840
    • AKOS000121063
    • Manganon
    • N-Salicylidene-o-aminophenol
    • Salicylidene 2-aminophenol
    • Phenol, o-(salicylideneamino)-
    • N-(Salicylidene)-2-hydroxyaniline
    • (6Z)-6-[(2-hydroxyanilino)methylidene]-1-cyclohexa-2,4-dienone
    • o-Cresol, alpha-((o-hydroxyphenyl)imino)-
    • CS-0314246
    • o-(Salicylideneamino)phenol
    • MDL: MFCD00020011
    • Inchi: InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H/b14-9+
    • Chiave InChI: CHBGIQHEGBKNGA-NTEUORMPSA-N
    • Sorrisi: C1=CC=C(C(=C1)/C=N/C2=CC=CC=C2O)O

Proprietà calcolate

  • Massa esatta: 213.07903
  • Massa monoisotopica: 213.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 52.8Ų

Proprietà sperimentali

  • PSA: 52.82

2-{(2-hydroxyphenyl)iminomethyl}phenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-16840-0.1g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 95.0%
0.1g
$19.0 2025-02-19
Enamine
EN300-16840-5.0g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 95.0%
5.0g
$21.0 2025-02-19
Enamine
EN300-16840-0.25g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 95.0%
0.25g
$19.0 2025-02-19
Enamine
EN300-16840-1.0g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 95.0%
1.0g
$19.0 2025-02-19
Enamine
EN300-16840-0.5g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 95.0%
0.5g
$19.0 2025-02-19
Enamine
EN300-16840-10g
2-{[(2-hydroxyphenyl)imino]methyl}phenol
1624-54-0 96%
10g
$212.0 2023-09-20
A2B Chem LLC
AX04682-500mg
2-{[(2-hydroxyphenyl)imino]methyl}benzenol
1624-54-0 96%
500mg
$99.00 2024-04-20
1PlusChem
1P01DEX6-1g
2-{[(2-hydroxyphenyl)imino]methyl}benzenol
1624-54-0 95%
1g
$102.00 2024-06-19
A2B Chem LLC
AX04682-50mg
2-{[(2-hydroxyphenyl)imino]methyl}benzenol
1624-54-0 96%
50mg
$55.00 2024-04-20
A2B Chem LLC
AX04682-5g
2-{[(2-hydroxyphenyl)imino]methyl}benzenol
1624-54-0 96%
5g
$160.00 2024-04-20

2-{(2-hydroxyphenyl)iminomethyl}phenol Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd